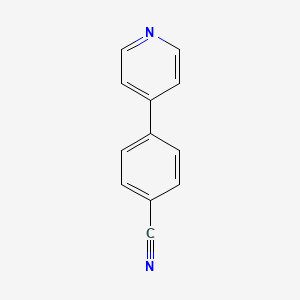![molecular formula C20H24N6O2 B2709138 N~4~-cycloheptyl-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide CAS No. 1251671-37-0](/img/structure/B2709138.png)
N~4~-cycloheptyl-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N~4~-cycloheptyl-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H24N6O2 and its molecular weight is 380.452. The purity is usually 95%.
BenchChem offers high-quality N~4~-cycloheptyl-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~4~-cycloheptyl-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multicomponent Reactions (MCRs)
N-cycloheptyl-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide: and its derivatives are ideal precursors for the synthesis of active molecules. Multicomponent reactions (MCRs) offer a sustainable strategy wherein more than two starting materials combine through covalent bonds to yield a single product. These reactions are high-yielding, operationally friendly, and comply with green chemistry principles. Specifically, this compound has been employed in inherently sustainable MCRs from 2014 to 2021. Researchers have explored its role in assembling pharmaceutically interesting scaffolds .
Indole Derivatives
The indole nucleus is a crucial structural motif found in many natural products. Indole derivatives exhibit diverse biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibition, and anti-HIV properties. N-cycloheptyl-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide serves as a key precursor for generating biologically active structures. Its inherent functional groups (such as the carbonyl group) enable facile C–C and C–N coupling reactions and reductions, leading to various heterocyclic derivatives. These derivatives play a vital role in drug synthesis and the development of indole alkaloids .
Benzimidazole-Substituted Indoles
Researchers have employed greener synthetic strategies to create novel benzimidazole-substituted indoles using N-cycloheptyl-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide as a precursor. For instance, ZnO nanoparticles acted as a reusable catalyst in the reaction of this compound with other reactants, resulting in the synthesis of benzimidazole-substituted indoles. These compounds may have potential pharmacological applications .
Plant Hormone Analogues
Indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. Derivatives of indole, including N-cycloheptyl-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide , may exhibit similar effects as IAA. Investigating its role as a plant growth regulator or hormone analogue could be an interesting avenue for further research .
Medicinal Chemistry
Given its diverse biological activities, this compound could serve as a starting point for designing new drugs. Researchers can explore modifications to its structure to enhance specific properties, such as anticancer or anti-inflammatory effects. Rational drug design based on the scaffold of N-cycloheptyl-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide may lead to promising therapeutic agents .
Chemical Biology and Drug Discovery
Understanding the interactions of this compound with biological targets (e.g., enzymes, receptors) can provide insights into its mechanism of action. Researchers can explore its potential as a lead compound for drug discovery programs. High-throughput screening and computational modeling may identify novel applications and targets .
properties
IUPAC Name |
N-cycloheptyl-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-13-17(19(27)24-16-7-5-3-4-6-8-16)12-22-26(13)18-11-15(9-10-21-18)20-23-14(2)25-28-20/h9-12,16H,3-8H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTNYFAJRMSPAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=CC(=C2)C3=NC(=NO3)C)C(=O)NC4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-Bromophenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2709055.png)
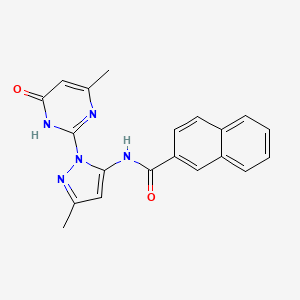

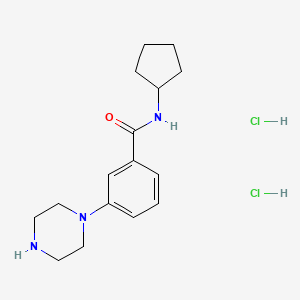
![8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2709060.png)
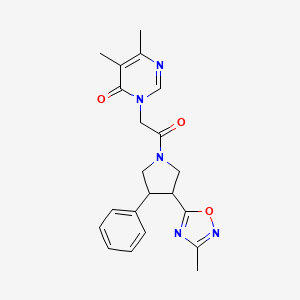
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carbothioamide](/img/structure/B2709062.png)
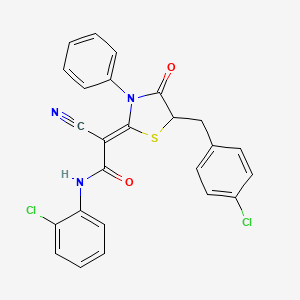
![2-(6-Butan-2-yl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2709071.png)
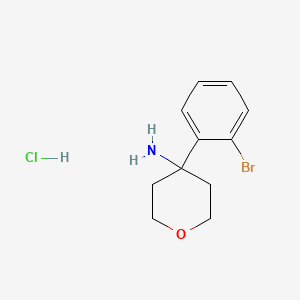
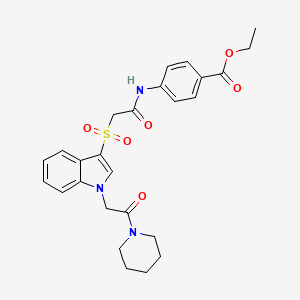
![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2709076.png)

